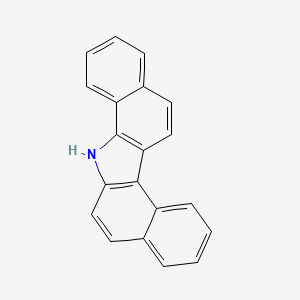

7H-DIBENZO(a,g)CARBAZOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZXZFVGTNEKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174756 | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207-84-1 | |

| Record name | 7H-Dibenzo[a,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-DIBENZO(A,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O17D62YK65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7H-dibenzo[a,g]carbazole: Structure, Properties, and a Comparative Outlook

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Isomeric Specificity and the State of Research

As a Senior Application Scientist, it is imperative to begin this guide with a critical insight for any researcher entering this specific area of heterocyclic aromatic compounds. The subject of this guide is 7H-dibenzo[a,g]carbazole (CAS No. 207-84-1) . However, the scientific literature is overwhelmingly dominated by studies on its isomer, 7H-dibenzo[c,g]carbazole (CAS No. 194-59-2) . The [c,g] isomer is a well-documented, potent carcinogen whose mechanisms of toxicity have been extensively investigated.[1] In stark contrast, publicly accessible, in-depth research on the synthesis, biological activity, and toxicological profile of the [a,g] isomer is exceptionally limited.

This guide will provide a thorough account of the known properties of 7H-dibenzo[a,g]carbazole, supported by available data. It will also, where appropriate, draw comparisons with its well-studied [c,g] counterpart to provide context and highlight significant knowledge gaps. This distinction is not merely academic; the seemingly minor change in fusion chemistry between isomers can lead to profound differences in stereochemistry, receptor binding, metabolic activation, and, ultimately, biological effect. For the researcher, this guide serves not only to inform on what is known but also to delineate the frontier of what is unknown, representing a landscape of opportunity for novel investigation.

Chemical Structure and Physicochemical Properties

7H-dibenzo[a,g]carbazole is a polycyclic aromatic heterocycle. Its structure consists of a central carbazole nitrogen-containing five-membered ring fused with four benzene rings. This extensive π-conjugated system is characteristic of compounds that may intercalate with DNA and interact with cellular receptors like the Aryl Hydrocarbon Receptor (AhR).

Physicochemical Data

The following table summarizes key physicochemical properties for 7H-dibenzo[a,g]carbazole. It is important to note that many of these values are computationally predicted rather than experimentally determined, reflecting the general lack of deep characterization for this specific isomer.

| Property | Value | Source |

| CAS Number | 207-84-1 | [2] |

| Molecular Formula | C₂₀H₁₃N | [2] |

| Molecular Weight | 267.32 g/mol | [2] |

| Density (Predicted) | 1.308 g/cm³ | [2] |

| Boiling Point (Predicted) | 544.1 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 246.5 °C | [2] |

| LogP (Predicted) | 5.627 | [2] |

| Vapor Pressure (Predicted) | 2.39 x 10⁻¹¹ mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.86 | [2] |

| Ionization Energy | 6.90 ± 0.10 eV | [3] |

Synthesis and Methodologies: A Theoretical Approach

The causality of this proposed pathway is rooted in the acid-catalyzed reaction of a substituted arylhydrazine with a ketone, which proceeds through a key[2][2]-sigmatropic rearrangement to form the indole (or in this case, carbazole) ring system.

Proposed Retrosynthesis and Workflow

A logical precursor for the Fischer synthesis of 7H-dibenzo[a,g]carbazole would be the reaction between 1-naphthylhydrazine and 2-tetralone.

Theoretical Experimental Protocol

Disclaimer: This protocol is a theoretical adaptation of the Fischer Indole Synthesis and has not been experimentally validated for this specific product. It serves as a starting point for methodology development and requires rigorous optimization and safety assessment.

-

Hydrazone Formation:

-

To a stirred solution of 1-naphthylhydrazine hydrochloride in ethanol, add an equimolar amount of 2-tetralone.

-

Add a catalytic amount of acetic acid to facilitate the condensation reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The acidic environment catalyzes the nucleophilic attack of the hydrazine nitrogen onto the ketone's carbonyl carbon, followed by dehydration to yield the corresponding hydrazone intermediate.

-

-

Cyclization and Aromatization:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA) or another suitable Lewis acid catalyst (e.g., ZnCl₂).

-

Heat the mixture to 140-180°C for 4-8 hours. The reaction is often viscous and requires mechanical stirring.

-

Causality: The strong acid protonates the hydrazone, promoting tautomerization to an ene-hydrazine. This intermediate undergoes a concerted, thermally-allowed[2][2]-sigmatropic rearrangement. The subsequent cyclization and elimination of an ammonia molecule, driven by the formation of the stable aromatic carbazole ring system, yields the final product.

-

-

Work-up and Purification:

-

Carefully quench the hot reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude 7H-dibenzo[a,g]carbazole by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/toluene).

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should also be determined.

-

Biological Activity and Toxicological Profile: A Significant Data Gap

As established, there is a profound lack of specific toxicological and biological activity data for 7H-dibenzo[a,g]carbazole in the public domain. Its potential as a carcinogen, mutagen, or endocrine disruptor remains uncharacterized. This stands in stark contrast to its isomer, 7H-dibenzo[c,g]carbazole, which is a potent, multi-species carcinogen that has been shown to cause tumors at both local and systemic sites.[1][5]

The Aryl Hydrocarbon Receptor (AhR) Pathway

Many planar, polycyclic aromatic compounds, including some carbazoles, exert their toxic effects via the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] The canonical AhR signaling pathway is a critical mechanism in xenobiotic metabolism and toxicology.

Pathway Logic:

-

Ligand Binding: A suitable ligand enters the cell and binds to the AhR, which is held in an inactive complex in the cytoplasm by chaperone proteins like Hsp90.

-

Translocation and Dimerization: Ligand binding causes a conformational change, exposing a nuclear localization signal. The complex translocates to the nucleus, where AhR dissociates from its chaperones and dimerizes with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Transcription: The AhR-ARNT heterodimer is a transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes.

-

Gene Expression: This binding initiates the transcription of a battery of genes, most notably Phase I metabolic enzymes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).

Comparative Toxicological Context

The carcinogenicity of 7H-dibenzo[c,g]carbazole is directly linked to its role as an AhR agonist.[7] Its metabolism by CYP enzymes leads to the formation of reactive intermediates that can form stable DNA adducts, initiating mutagenesis.[7]

Given the structural similarity of 7H-dibenzo[a,g]carbazole, it is scientifically plausible that it could also function as an AhR ligand. However, without experimental data, its binding affinity, efficacy (agonist vs. antagonist), and the toxic potential of its metabolites are purely speculative. This represents a critical and unanswered question for toxicologists and drug safety professionals. Is 7H-dibenzo[a,g]carbazole a potent, overlooked toxicant, or is its specific stereochemistry sufficient to prevent effective AhR binding, rendering it relatively inert compared to its isomer? Answering this question requires dedicated future research.

Conclusion and Future Directions

7H-dibenzo[a,g]carbazole (CAS No. 207-84-1) is a chemically defined polycyclic aromatic heterocycle for which basic physicochemical properties are known or can be reliably predicted. However, this guide must conclude that there is a significant and striking lack of in-depth, publicly available research on this compound.

For the scientific community, this presents both a challenge and an opportunity. The primary areas requiring investigation are:

-

Validated Synthesis: Development and publication of a robust, high-yield synthetic protocol.

-

Toxicological Screening: A comprehensive assessment of its mutagenic and carcinogenic potential using standard assays (e.g., Ames test, cell transformation assays, animal studies).

-

Receptor Biology: Direct investigation of its ability to bind and activate the Aryl Hydrocarbon Receptor and other potential cellular targets.

-

Metabolism Studies: Elucidation of its metabolic fate in vitro and in vivo to identify potentially reactive intermediates.

Until such studies are performed, 7H-dibenzo[a,g]carbazole should be handled with the same precautions afforded to other uncharacterized polycyclic aromatic compounds, assuming potential toxicity. Its well-studied, carcinogenic isomer, 7H-dibenzo[c,g]carbazole, serves as a potent reminder of the biological activity inherent in this structural class.

References

-

Title: Chemical Properties of 7H-Dibenzo(a,g)carbazole (CAS 207-84-1) Source: Cheméo URL: [Link]

-

Title: this compound, 12,13-dihydro- Source: NIST Chemistry WebBook URL: [Link]

-

Title: 7H-Dibenzo[a,g]carbazole | CAS#:207-84-1 Source: Chemsrc URL: [Link]

-

Title: Fischer indole synthesis Source: Wikipedia URL: [Link]

-

Title: 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 Source: PubChem URL: [Link]

-

Title: this compound, 12,13-dihydro- | C20H15N Source: PubChem URL: [Link]

-

Title: Common Name: 7H-DIBENZO (c,g) CARBAZOLE Source: New Jersey Department of Health URL: [Link]

-

Title: 7H-Dibenzo(c,g)Carbazole (IARC Summary & Evaluation, Volume 3, 1973) Source: inchem.org URL: [Link]

-

Title: Fischer Indole Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Fischer indole synthesis in the absence of a solvent Source: SciSpace URL: [Link]

-

Title: 7H-Dibenzo[c,g]carbazole: A Versatile Intermediate for Organic Synthesis Source: LinkedIn URL: [Link]

-

Title: Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression Source: PubMed URL: [Link]

-

Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Publishing URL: [Link]

-

Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Taylor & Francis Online URL: [Link]

-

Title: The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat Source: CDC Stacks URL: [Link]

-

Title: A review on the biological potentials of carbazole and its derived products Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

-

Title: Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism Source: Aarhus University - Pure URL: [Link]

-

Title: Heterocyclic polycyclic aromatic hydrocarbon carcinogenesis: 7H-dibenzo[c,g]carbazole metabolism by microsomal enzymes from mouse and rat liver Source: PubMed URL: [Link]

Sources

- 1. 7H-Dibenzo(c,g)Carbazole (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 2. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]

- 6. pure.au.dk [pure.au.dk]

- 7. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 7H-dibenzo(a,g)carbazole

An In-Depth Technical Guide to the Physicochemical Properties of 7H-dibenzo[a,g]carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7H-dibenzo[a,g]carbazole (CAS No: 207-84-1) is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic compound.[1] Its rigid, planar structure and electron-rich nature make it a molecule of significant interest in diverse scientific fields. For drug development professionals, the carbazole scaffold is a key pharmacophore found in numerous biologically active compounds, including those with anticancer properties.[2] Researchers in materials science are exploring its potential in organic electronics. This guide provides a comprehensive overview of the core physical and chemical properties of 7H-dibenzo[a,g]carbazole, offering insights into its behavior, characterization, and safe handling.

Molecular and Structural Characteristics

The fundamental identity of 7H-dibenzo[a,g]carbazole is defined by its molecular structure. It consists of a central carbazole core with two additional benzene rings fused to it.

-

Molecular Formula: C₂₀H₁₃N[1]

-

Molecular Weight: 267.32 g/mol [1]

-

IUPAC Name: 7H-dibenzo[a,g]carbazole[3]

-

Synonyms: 1,2,5,6-Dibenzcarbazole, Dibenzo[a,g]carbazole[1]

The arrangement of atoms in 7H-dibenzo[a,g]carbazole is depicted below.

Caption: 2D representation of the 7H-dibenzo[a,g]carbazole molecule.

Physical Properties

The physical properties of 7H-dibenzo[a,g]carbazole dictate its behavior in various solvents and matrices, which is critical for designing experimental protocols and understanding its bioavailability and environmental fate.

| Property | Value | Source |

| Physical State | Crystalline solid | [4] |

| Appearance | Needle-like solid | [5] |

| Water Solubility | 13.37 µg/L at 22°C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 5.146 (Calculated) | [1] |

| pKa | 17.00 ± 0.30 (Predicted) | [6] |

| Density | ~0.9889 g/cm³ (Estimate) | [6] |

The extremely low water solubility and high LogP value indicate that 7H-dibenzo[a,g]carbazole is highly lipophilic.[1][6] This suggests poor absorption in aqueous environments but a high affinity for lipid-rich environments, such as cell membranes. This is a crucial consideration in drug delivery and toxicology studies.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the identification and quantification of 7H-dibenzo[a,g]carbazole.

-

UV-Visible (UV-Vis) Spectroscopy: In a solution of 5% acetonitrile and 95% water at pH 4.5, it exhibits absorption coefficients at 313 nm and 366.0 nm of 4210 and 13,000 L/mol-cm, respectively.[4]

-

Fluorescence Spectroscopy: This is a particularly sensitive method for detecting and quantifying metabolites of 7H-dibenzo[a,g]carbazole.[7] The extensive π-electron system of the molecule gives rise to its fluorescent properties.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the complete structural elucidation of 7H-dibenzo[a,g]carbazole and its derivatives.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and to study fragmentation patterns, which aids in the identification of metabolites.[9][11]

Chemical Properties and Reactivity

7H-dibenzo[a,g]carbazole exhibits reactivity characteristic of aromatic amines.

-

Acid-Base Properties: The lone pair of electrons on the nitrogen atom allows it to act as a weak base, neutralizing acids in exothermic reactions to form salts.[12][13]

-

Incompatibilities: It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[13] In combination with strong reducing agents like hydrides, it may generate flammable hydrogen gas.[12]

-

Metabolism: In biological systems, 7H-dibenzo[a,g]carbazole can undergo metabolic activation, often by cytochrome P450 enzymes.[8][14] This process can lead to the formation of reactive metabolites that can covalently bind to DNA, which is a key mechanism of its carcinogenicity.[8] Studies have shown that its metabolism in rat liver preparations leads predominantly to the formation of various phenols.[9][15]

Synthesis and Derivatization

While numerous methods exist for the synthesis of carbazoles, a general approach involves the cyclization of appropriately substituted biphenyls.[16] The synthesis of 7H-dibenzo[c,g]carbazole, a related isomer, can be achieved through a multi-step process starting from racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) and involving amination with ammonium sulfite and aqueous ammonia under high temperature and pressure in an autoclave.[17] The versatility of the carbazole scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities and material properties.[18][19][20][21][22]

Caption: A simplified workflow for the synthesis of carbazole derivatives.

Relevance in Drug Development and Research

The carbazole nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20] 7H-dibenzo[a,g]carbazole and its derivatives are valuable as:

-

Intermediates in Organic Synthesis: Their fused ring system serves as a foundational structure for building more complex molecules with tailored pharmacological or electronic properties.[23]

-

Probes for Biological Systems: The inherent fluorescence of many carbazole derivatives allows them to be used as probes to study interactions with biological targets like DNA and proteins.[24]

-

Scaffolds for Anticancer Agents: The development of novel carbazole derivatives continues to be an active area of research in the quest for more effective and selective cancer therapies.[2]

Safety and Handling

Given its toxicological profile, stringent safety measures are imperative when handling 7H-dibenzo[a,g]carbazole.

-

Carcinogenicity: 7H-dibenzo[a,g]carbazole is considered a potential human carcinogen.[4][5] All contact should be minimized.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[25]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5][25] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[25]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Incineration may be a suitable method for contaminated laboratory waste.[4]

Experimental Protocol: Determination of UV-Vis Absorption Spectrum

This protocol outlines the steps to obtain the UV-Vis absorption spectrum of 7H-dibenzo[a,g]carbazole, a fundamental technique for its characterization.

Objective: To determine the wavelength of maximum absorbance (λmax) of 7H-dibenzo[a,g]carbazole in a suitable solvent.

Materials:

-

7H-dibenzo[a,g]carbazole

-

Spectroscopic grade solvent (e.g., acetonitrile or a mixture of acetonitrile and water)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of 7H-dibenzo[a,g]carbazole.

-

Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Due to its low solubility, sonication may be required.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution to prepare a working solution with a concentration that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the cuvette with the working solution of 7H-dibenzo[a,g]carbazole and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Causality in Experimental Choices:

-

Solvent Selection: A solvent in which the compound is soluble and that does not absorb significantly in the wavelength range of interest is chosen. Acetonitrile is a common choice for many organic compounds.

-

Quartz Cuvettes: Quartz is used because it is transparent to UV radiation, unlike glass or plastic which absorb UV light and would interfere with the measurement.

-

Concentration Range: The concentration is kept low to ensure the absorbance is within the instrument's linear range, providing an accurate measurement.

References

-

Cheméo. (n.d.). Chemical Properties of 7H-Dibenzo(a,g)carbazole (CAS 207-84-1). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). 7H-Dibenzo(c,g)carbazole. Retrieved from [Link]

-

PubChem. (n.d.). This compound, 12,13-dihydro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Retrieved from [Link]

-

NIST. (n.d.). 7H-Dibenzo[c,g]carbazole. Retrieved from [Link]

-

ChemBK. (2024, April 10). 7H-Dibenzo[c,g]carbazole. Retrieved from [Link]

-

CPAChem. (2023, October 23). Safety data sheet. Retrieved from [Link]

-

University of Nebraska Medical Center. (n.d.). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat. Retrieved from [Link]

-

Chemsrc. (2025, October 1). 7H-Dibenzo[a,g]carbazole. Retrieved from [Link]

-

PubMed. (n.d.). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). 7H-Dibenzo[c,g]carbazole: A Versatile Intermediate for Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2026, January 11). Antimicrobial, Structural, Optical, and Redox Profiling of 7 H -Benzo[ c ]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 16). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and properties of carbazole derivatives of 1,4-naphthoquinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. Retrieved from [Link]

-

Frontiers. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2024, September 5). Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies. Retrieved from [Link]

-

PubMed. (n.d.). Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

Sources

- 1. This compound (CAS 207-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. 7H-Dibenzo[a,g]carbazole | 207-84-1 [m.chemicalbook.com]

- 7. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 7H-DIBENZO(C,G)CARBAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]

- 14. Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbazole synthesis [organic-chemistry.org]

- 17. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 18. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 7H-dibenzo[a,g]carbazole: An In-depth Technical Guide for Laboratory Applications

This guide provides a comprehensive overview of the laboratory-scale synthesis of 7H-dibenzo[a,g]carbazole, a significant heterocyclic aromatic compound. The document is structured to furnish researchers, scientists, and drug development professionals with a thorough understanding of the synthetic pathways, procedural details, and characterization of this important molecule.

Introduction

7H-dibenzo[a,g]carbazole (CAS No. 207-84-1) is a polycyclic aromatic hydrocarbon containing a carbazole nucleus fused with two additional benzene rings. This unique structural motif imparts distinct electronic and photophysical properties, making it a molecule of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as a structural scaffold in medicinal chemistry. The synthesis of this specific isomer requires careful selection of starting materials and reaction conditions to ensure the desired regiochemistry. This guide will explore established synthetic strategies for obtaining 7H-dibenzo[a,g]carbazole in a laboratory setting.

Strategic Approaches to Synthesis

The construction of the 7H-dibenzo[a,g]carbazole framework can be approached through several established synthetic methodologies for carbazole ring formation. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Key strategies include the Fischer indole synthesis, Graebe-Ullmann reaction, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Fischer Indole Synthesis: A Classic Route

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and a viable method for constructing the carbazole core of 7H-dibenzo[a,g]carbazole.[1][2][3] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[4][4]-sigmatropic rearrangement to form the indole ring system.[2]

To synthesize 7H-dibenzo[a,g]carbazole via this route, a plausible retrosynthetic analysis suggests the reaction between a naphthylhydrazine and a tetralone derivative. Specifically, the reaction would likely involve 2-naphthylhydrazine and a suitable tetralone to form the dibenzo[a,g] fused ring system.

Conceptual Fischer Indole Synthesis Workflow

Caption: Conceptual workflow of the Fischer indole synthesis for 7H-dibenzo[a,g]carbazole.

The causality behind this choice lies in the inherent reactivity of the starting materials. The hydrazine provides the nitrogen atom and one of the aromatic rings, while the cyclic ketone provides the carbon framework for the annulated rings. The acidic conditions are crucial for catalyzing the initial condensation and the subsequent rearrangement and cyclization steps. The selection of the specific naphthylhydrazine and tetralone isomers is critical to ensure the formation of the desired [a,g] annulation.

Graebe-Ullmann Reaction: A Thermally-Driven Cyclization

The Graebe-Ullmann synthesis offers an alternative pathway to carbazoles through the thermal decomposition of 1-aryl-1,2,3-benzotriazoles. This reaction proceeds via the extrusion of nitrogen gas to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization.

For the synthesis of 7H-dibenzo[a,g]carbazole, this would conceptually involve the diazotization of an appropriately substituted N-naphthyl-naphthylamine, followed by thermal cyclization. The challenge in this approach lies in the synthesis of the specific diarylamine precursor with the correct connectivity to yield the [a,g] isomer.

Modern Approaches: Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with the Buchwald-Hartwig amination being a prominent example. This palladium-catalyzed cross-coupling reaction can be employed to construct the diarylamine precursor for a subsequent cyclization to form the carbazole ring.

A potential synthetic route could involve the coupling of a bromo- or iodo-naphthalene derivative with a naphthylamine in the presence of a palladium catalyst and a suitable phosphine ligand. The resulting diarylamine could then be cyclized to 7H-dibenzo[a,g]carbazole through an intramolecular C-H activation/amination reaction, also often palladium-catalyzed.

Conceptual Buchwald-Hartwig Amination Workflow

Caption: Conceptual workflow for the synthesis of 7H-dibenzo[a,g]carbazole via Buchwald-Hartwig amination.

The advantage of this method lies in its modularity and functional group tolerance, allowing for the synthesis of a wider range of derivatives. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity in the cross-coupling step.

Detailed Experimental Protocol (Hypothetical, based on Fischer Indole Synthesis)

Step 1: Synthesis of 2-Naphthylhydrazone of 1-Tetralone

-

To a solution of 2-naphthylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of sodium acetate (1.1 eq) in water.

-

Stir the mixture at room temperature for 15 minutes.

-

To this solution, add 1-tetralone (1.0 eq) dissolved in a minimal amount of ethanol.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the hydrazone.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-naphthylhydrazone of 1-tetralone.

-

Recrystallize the crude product from ethanol to obtain the purified hydrazone.

Step 2: Cyclization to 7H-dibenzo[a,g]carbazole

-

To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone), heat the PPA to 80-100 °C.

-

Slowly add the purified 2-naphthylhydrazone of 1-tetralone (1.0 eq) to the hot PPA with vigorous stirring.

-

Increase the temperature to 120-140 °C and maintain for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7H-dibenzo[a,g]carbazole.

Characterization of 7H-dibenzo[a,g]carbazole

Thorough characterization is essential to confirm the identity and purity of the synthesized 7H-dibenzo[a,g]carbazole. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| 1H NMR | Complex aromatic signals in the range of δ 7.0-9.0 ppm, and a characteristic singlet for the N-H proton. |

| 13C NMR | Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the different carbon environments in the fused ring system. A 13C NMR spectrum is available on SpectraBase.[5] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 7H-dibenzo[a,g]carbazole (C20H13N, MW: 267.33 g/mol ). A mass spectrum is available on SpectraBase.[5] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibration around 3400-3300 cm-1, and C-H stretching and bending vibrations for the aromatic rings. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling

The synthesis of 7H-dibenzo[a,g]carbazole involves the use of potentially hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Arylhydrazines: Can be toxic and are potential sensitizers. Handle with care and avoid inhalation and skin contact.

-

Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Handle with caution.

-

Organic Solvents: Flammable and may be toxic. Use in a well-ventilated area away from ignition sources.

-

7H-dibenzo[a,g]carbazole: As a polycyclic aromatic hydrocarbon, it should be handled as a potential carcinogen.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 7H-dibenzo[a,g]carbazole presents a rewarding challenge for the synthetic chemist. While classical methods such as the Fischer indole synthesis provide a foundational approach, modern cross-coupling strategies offer increased flexibility and efficiency. This guide has outlined the key synthetic considerations and provided a conceptual framework for the laboratory preparation of this important molecule. Successful synthesis relies on careful experimental design, execution, and thorough characterization to ensure the identity and purity of the final product. The information presented herein, grounded in established chemical principles, is intended to empower researchers in their pursuit of novel materials and therapeutics based on the 7H-dibenzo[a,g]carbazole scaffold.

References

Sources

- 1. Preparation of thiazolocarbazoles via the Fischer indole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. 7H-Dibenzo(a,g)carbazole (CAS 207-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. spectrabase.com [spectrabase.com]

7H-Dibenzo[c,g]carbazole: A Technical Guide on its Environmental Sources, Occurrence, and Analysis

Abstract

7H-dibenzo[c,g]carbazole (DBC), a potent polycyclic aromatic heterocyclic compound, is a ubiquitous environmental contaminant of significant concern due to its pronounced carcinogenic properties. Arising from the incomplete combustion of organic materials, DBC is pervasive across various environmental compartments. This technical guide provides an in-depth examination of the environmental sources, occurrence, and analytical methodologies for 7H-dibenzo[c,g]carbazole. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's environmental lifecycle and the techniques for its precise measurement. This document synthesizes current scientific knowledge to offer field-proven insights into the causality behind its environmental presence and the self-validating systems for its detection and quantification.

Introduction: The Significance of 7H-Dibenzo[c,g]carbazole

7H-dibenzo[c,g]carbazole (CAS No. 194-59-2) is a nitrogen-containing heterocyclic aromatic compound belonging to the carbazole family. Structurally, it consists of a carbazole nucleus fused with two benzene rings. Its formation is intrinsically linked to high-temperature processes involving nitrogen-containing organic matter.

The primary concern surrounding 7H-dibenzo[c,g]carbazole stems from its potent carcinogenicity. It has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] Extensive animal studies have demonstrated its ability to induce tumors at the site of application and at distant sites, particularly the liver and respiratory tract.[1][2] In fact, some studies suggest that 7H-dibenzo[c,g]carbazole is a more potent respiratory tract carcinogen in hamsters than the well-known polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene.[1] Its genotoxic and carcinogenic properties are attributed to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations.[2]

Given its toxicity and widespread presence, understanding the sources, environmental fate, and concentrations of 7H-dibenzo[c,g]carbazole is crucial for assessing human exposure and ecological risk.

A Note on Isomers: While the user's query mentioned 7H-dibenzo(a,g)carbazole, the overwhelming body of scientific literature focuses on the environmental and toxicological relevance of the [c,g] isomer. This guide will, therefore, focus on 7H-dibenzo[c,g]carbazole, which is the isomer of primary environmental and health concern.

Environmental Sources and Formation

7H-dibenzo[c,g]carbazole is not commercially produced or used.[3] Its presence in the environment is an unintentional byproduct of incomplete combustion of organic materials containing nitrogen. The primary sources can be categorized as follows:

-

Fossil Fuel Combustion: The burning of fossil fuels, particularly coal and crude oil, is a major source of 7H-dibenzo[c,g]carbazole. It is found in coal tar, coal distillates, and emissions from coal-fired power plants.[4][5]

-

Industrial Processes: A number of industrial activities release this compound into the environment. These include:

-

Coking Plants: The high-temperature carbonization of coal to produce coke is a significant source.[4] Coking wastewater can contain various heterocyclic compounds, including carbazoles.[6][7]

-

Asphalt and Bitumen Production: The production and use of asphalt and bitumen for road paving and roofing can release 7H-dibenzo[c,g]carbazole.[4]

-

Foundries and Aluminum Production: These high-temperature industrial processes contribute to its emission.[4]

-

-

Mobile Sources: Exhaust from diesel and gasoline engines is a recognized source of 7H-dibenzo[c,g]carbazole and other PAHs.[2]

-

Tobacco Smoke: 7H-dibenzo[c,g]carbazole is a known component of cigarette smoke, representing a direct source of human exposure.[3][4][8]

-

Biomass Burning: The incomplete combustion of wood and other biomass for heating and agricultural purposes can also generate 7H-dibenzo[c,g]carbazole.

The following diagram illustrates the primary pathways of 7H-dibenzo[c,g]carbazole formation and its release into the environment.

Sources

- 1. 7H-Dibenzo(c,g)Carbazole (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACP - Impact of urbanization on fine particulate matter concentrations over central Europe [acp.copernicus.org]

- 4. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioremediation of coking wastewater containing carbazole, dibenzofuran and dibenzothiophene by immobilized naphthalene-cultivated Arthrobacter sp. W1 in magnetic gellan gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7H-dibenzo[c,g]carbazole - OEHHA [oehha.ca.gov]

An In-Depth Technical Guide to the Toxicological Profile of Dibenzo[a,g]carbazole

A Note to the Reader: Initial research for this technical guide on the toxicological profile of 7H-dibenzo[a,g]carbazole revealed a significant scarcity of available scientific literature and data for this specific isomer. In contrast, the isomer 7H-dibenzo[c,g]carbazole is extensively studied and recognized as a potent environmental carcinogen. Given the shared structural characteristics and the wealth of information available, this guide will provide a comprehensive toxicological profile of 7H-dibenzo[c,g]carbazole as a scientifically robust and relevant surrogate. This approach allows for a thorough exploration of the toxicological mechanisms and experimental methodologies pertinent to this class of heterocyclic aromatic compounds.

Introduction: The Environmental Significance and Carcinogenic Potential of 7H-Dibenzo[c,g]carbazole

7H-Dibenzo[c,g]carbazole (DBC) is a heterocyclic aromatic amine that has garnered significant attention in the field of toxicology due to its potent carcinogenic properties.[1] It is not produced commercially but is a byproduct of incomplete combustion of organic materials, leading to its presence in cigarette smoke, coal tar, and other environmental sources.[2][3] The International Agency for Research on Cancer (IARC) has classified 7H-dibenzo[c,g]carbazole as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[2][4][5] This guide provides a detailed technical overview of the toxicological profile of DBC, focusing on its metabolic activation, genotoxicity, carcinogenicity, and the experimental methodologies used for its evaluation.

Metabolic Activation: The Gateway to Toxicity

The carcinogenicity of 7H-dibenzo[c,g]carbazole is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A1 and CYP1A2.[6][7][8]

The metabolic process involves the oxidation of the DBC molecule to form various hydroxylated metabolites.[9] While several phenolic derivatives are produced, the formation of dihydrodiols is less prominent compared to polycyclic aromatic hydrocarbons (PAHs). Computational studies suggest that the C5 position is a dominant site for metabolism.[10] The metabolic activation of DBC is a critical determinant of its tissue-specific carcinogenicity.[7]

Visualizing the Metabolic Pathway of 7H-Dibenzo[c,g]carbazole

Caption: Metabolic activation of 7H-dibenzo[c,g]carbazole.

Genotoxicity: The Molecular Basis of Carcinogenesis

The genotoxicity of 7H-dibenzo[c,g]carbazole is a direct consequence of its metabolic activation, leading to the formation of DNA adducts, induction of mutations, and chromosomal damage.

DNA Adduct Formation

The covalent binding of reactive DBC metabolites to DNA forms adducts, which are considered a critical initiating event in chemical carcinogenesis.[11] The formation of these adducts can be detected and quantified using the highly sensitive ³²P-postlabeling assay.[11][12] Studies in mice have shown that DBC exhibits a strong preference for forming adducts in the liver, which correlates with its known hepatocarcinogenicity.[11] The pattern and levels of specific DNA adducts can vary between different tissues, such as the liver, lung, and skin, highlighting the tissue-specific nature of DBC's carcinogenic effects.[8] For instance, one study identified a major adduct in the livers of DBC-treated mice that chromatographically matched an adduct formed from the reactive metabolite DBC-3,4-dione.[13]

Mutagenicity

7H-dibenzo[c,g]carbazole and its metabolites have been shown to be mutagenic in various experimental systems. The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals. Nitrated derivatives of DBC have demonstrated higher mutagenicity than the parent compound in Salmonella typhimurium strain TA98, particularly in the presence of a metabolic activation system (S9).[14] This suggests that both nitroreduction and ring oxidation are key pathways for the metabolic activation of these compounds into mutagens.[14]

Carcinogenicity: Evidence from Animal Bioassays

The carcinogenic potential of 7H-dibenzo[c,g]carbazole has been unequivocally demonstrated in multiple animal models, including mice, rats, and hamsters.[15] These studies have shown that DBC can induce tumors at various sites, depending on the route of administration.

-

Oral Administration: In mice, oral administration of DBC has been shown to induce forestomach tumors and hepatomas.[15][16]

-

Topical Application: Skin painting studies in mice have demonstrated that DBC is a potent skin carcinogen, comparable in potency to benzo[a]pyrene.[17]

-

Intratracheal Instillation: In hamsters, intratracheal instillation of DBC leads to a high incidence of respiratory tract tumors, including squamous cell carcinomas of the bronchi and trachea.[15][18]

-

Intraperitoneal Injection: Intraperitoneal injection in sensitive mouse strains, such as A/J mice, results in a dose-related increase in lung tumors.[19]

Quantitative Carcinogenicity Data

| Animal Model | Route of Administration | Target Organ(s) | Key Findings | Reference(s) |

| C3H Mice | Topical (Skin Painting) | Skin | As potent as benzo[a]pyrene; tumors in 48/50 mice. | [17] |

| CBA and Strong A Mice | Oral (Gavage) | Forestomach, Liver | Induced forestomach tumors and hepatomas. | [16] |

| Syrian Golden Hamsters | Intratracheal Instillation | Respiratory Tract | High incidence of tumors (86-89%); squamous cell carcinomas. | [18] |

| A/J Mice | Intraperitoneal Injection | Lung | Dose-related increase in lung tumors; A to T transversions in K-ras gene. | [19] |

Experimental Protocols: Methodologies for Toxicological Assessment

A critical component of toxicological evaluation is the use of standardized and validated experimental protocols. The following sections provide detailed methodologies for key assays used in the assessment of 7H-dibenzo[c,g]carbazole and other similar compounds.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Objective: To determine if 7H-dibenzo[c,g]carbazole or its metabolites can induce mutations in a histidine-dependent strain of Salmonella typhimurium, causing it to revert to a histidine-independent state.

Step-by-Step Methodology:

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to provide the necessary enzymes for the metabolic activation of the test compound.

-

Plate Preparation:

-

To a tube containing molten top agar, add the Salmonella tester strain, the test compound at various concentrations, and the S9 mix (for assays with metabolic activation) or a buffer (for assays without).

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizing the Ames Test Workflow

Caption: Workflow for the Ames mutagenicity test.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.

Objective: To detect and quantify DNA adducts formed in the tissues of animals exposed to 7H-dibenzo[c,g]carbazole.

Step-by-Step Methodology:

-

DNA Isolation: Isolate high-purity DNA from the target tissues (e.g., liver, lung, skin) of DBC-treated animals.

-

DNA Digestion: Enzymatically digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Selectively enrich the adducted nucleotides, often using nuclease P1 digestion, which dephosphorylates normal nucleotides more efficiently than bulky adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the amount of radioactivity in each adduct spot to determine the level of DNA damage.

Conclusion: A Call for Further Research on Dibenzo[a,g]carbazole

7H-Dibenzo[c,g]carbazole is a potent genotoxic carcinogen, and its toxicological profile is well-characterized. Its carcinogenicity is dependent on metabolic activation by CYP enzymes, leading to the formation of DNA adducts that initiate the carcinogenic process. The tissue-specific nature of its carcinogenicity underscores the importance of understanding the metabolic capabilities of different organs.

The significant lack of toxicological data for the 7H-dibenzo[a,g]carbazole isomer presents a knowledge gap. Future research should be directed towards characterizing the toxicological profile of this and other less-studied dibenzocarbazole isomers to fully understand the structure-activity relationships within this class of environmental contaminants and to conduct comprehensive human health risk assessments.

References

-

Warshawsky, D., & Barkley, W. (1987). Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin. Cancer Letters, 37(3), 337-344. [Link]

-

Valovičová, Z., Gábelová, A., Mesárošová, M., Trilecová, L., Hrubá, E., Marvanová, S., ... & Topinka, J. (2012). Genotoxicity of 7H-dibenzo[c,g]carbazole and its methyl derivatives in human keratinocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 744(1), 55-62. [Link]

-

Sellakumar, A., & Shubik, P. (1974). Carcinogenicity of 7H-Dibenzo[c,g]carbazole in the Respiratory Tract of Hamsters. JNCI: Journal of the National Cancer Institute, 53(6), 1713-1715. [Link]

-

Schoket, B., Horkay, E., Kósa, A., & Poirier, M. C. (1985). Tissue-specific DNA adduct formation in mice treated with the environmental carcinogen, 7H-dibenzo[c,g]carbazole. Carcinogenesis, 6(7), 1029-1033. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2003). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral). [Link]

-

International Agency for Research on Cancer (IARC). (1973). 7H-Dibenzo(c,g)Carbazole. IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 3. [Link]

-

Gábelová, A., Valovičová, Z., Horváthová, E., Binková, B., Marvanová, S., & Šrám, R. J. (1997). DNA adduct formation in primary mouse embryo cells induced by 7H-dibenzo[c,g]carbazole and its organ-specific carcinogenic derivatives. Environmental and Molecular Mutagenesis, 30(1), 56-64. [Link]

-

Warshawsky, D., Dudley, C., & Reilman, R. (1997). Synthesis, Characterization, and Mutagenicity of Nitrated 7H-Dibenzo[c,g]carbazole and Its Phenolic Derivatives. Chemical Research in Toxicology, 10(8), 885-893. [Link]

-

Warshawsky, D., Reilman, R., Collins, T., & Talaska, G. (1996). Carcinogenicity, DNA adduct formation and K-ras activation by 7H-dibenzo[c,g]carbazole in strain A/J mouse lung. Carcinogenesis, 17(4), 865-871. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 7H-Dibenzo(c,g)Carbazole. [Link]

-

Xue, W., & Warshawsky, D. (2002). A metabolic activation mechanism of 7H-dibenzo[c,g]carbazole via o-quinone. Part 2: covalent adducts of 7H-dibenzo[c,g]carbazole-3,4-dione with nucleic acid bases and nucleosides. Chemical Research in Toxicology, 15(7), 915-921. [Link]

-

Gábelová, A., Valovičová, Z., Mesárošová, M., Trilecová, L., Hrubá, E., Marvanová, S., ... & Topinka, J. (2011). Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression. Environmental and Molecular Mutagenesis, 52(8), 636-645. [Link]

-

PubChem. (n.d.). 7H-Dibenzo(c,g)carbazole. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for Carbazole. [Link]

-

Gábelová, A., Valovičová, Z., Binková, B., Marvanová, S., & Šrám, R. J. (2004). DNA adduct formation by 7H-dibenzo[c,g]carbazole and its tissue- and organ-specific derivatives in Chinese hamster V79 cell lines stably expressing cytochrome P450 enzymes. Environmental and Molecular Mutagenesis, 44(5), 448-458. [Link]

-

Zhang, Y., Wang, Y., Liu, Y., & Zheng, Q. (2024). Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies. Journal of Hazardous Materials, 476, 134933. [Link]

-

International Agency for Research on Cancer (IARC). (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

-

International Agency for Research on Cancer (IARC). (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

-

PubChem. (n.d.). 7H-Dibenzo(a,g)carbazole, 12,13-dihydro-. National Center for Biotechnology Information. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 7H-dibenzo[c,g]carbazole. [Link]

-

J-GLOBAL. (n.d.). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. Japan Science and Technology Agency. [Link]

-

Proietti, E., Fabbri, R., & Fimognari, C. (2022). Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Perin-Roussel, O., Lecoq, S., Zajdela, F., & O'Connor, D. (1985). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. Carcinogenesis, 6(12), 1765-1771. [Link]

-

International Agency for Research on Cancer (IARC). (1983). 7H-Dibenzo(c,g)Carbazole. IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Humans, Volume 32. [Link]

-

Xue, W., & Warshawsky, D. (2002). A Metabolic Activation Mechanism of 7H-Dibenzo[c,g]carbazole via O-Quinone. Part 2. Chemical Research in Toxicology, 15(7), 915-921. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. [Link]

-

J-GLOBAL. (n.d.). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. Japan Science and Technology Agency. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 4. monographs.iarc.who.int [monographs.iarc.who.int]

- 5. monographs.iarc.who.int [monographs.iarc.who.int]

- 6. DNA adduct formation by 7H-dibenzo[c,g]carbazole and its tissue- and organ-specific derivatives in Chinese hamster V79 cell lines stably expressing cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of 7H-dibenzo[c,g]carbazole and its methyl derivatives in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. DNA adduct formation in primary mouse embryo cells induced by 7H-dibenzo[c,g]carbazole and its organ-specific carcinogenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A metabolic activation mechanism of 7H-dibenzo[c,g]carbazole via o-quinone. Part 2: covalent adducts of 7H-dibenzo[c,g]carbazole-3,4-dione with nucleic acid bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 7H-Dibenzo(c,g)Carbazole (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 16. oehha.ca.gov [oehha.ca.gov]

- 17. Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

The Discovery of 7H-dibenzo[a,g]carbazole: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Lesser-Known Isomer

In the vast landscape of polycyclic aromatic hydrocarbons and their heterocyclic analogs, the dibenzocarbazoles represent a significant class of compounds, primarily recognized for their potent carcinogenic properties. While the scientific community has extensively studied isomers such as 7H-dibenzo[c,g]carbazole, the history of its [a,g] counterpart remains more obscure. This technical guide delves into the historical discovery of 7H-dibenzo[a,g]carbazole, providing a detailed account of its first synthesis, the pioneering scientists behind the work, and the analytical context of the era. By revisiting the foundational research, we aim to offer a comprehensive resource for researchers and professionals in organic chemistry and drug development, fostering a deeper understanding of this unique molecule and its place within the broader field of carbazole chemistry.

I. The Genesis of an Isomer: The 1949 Synthesis by Buu-Hoï, Hoán, and Khôi

The synthesis of 7H-dibenzo[a,g]carbazole was achieved through the well-established Fischer indole synthesis , a powerful method for constructing the indole ring system discovered by Emil Fischer in 1883.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which itself is formed from the condensation of an arylhydrazine with an aldehyde or ketone.

The Strategic Choice of Precursors

The ingenuity of Buu-Hoï and his colleagues lay in their selection of the appropriate starting materials to yield the desired angular [a,g] fusion of the benzene rings onto the carbazole core. The synthesis of 7H-dibenzo[a,g]carbazole necessitated the preparation of the phenylhydrazone of a specific ketone that would facilitate the correct cyclization pathway.

II. The Experimental Pathway: A Step-by-Step Reconstruction of the First Synthesis

While the original 1949 publication provides the foundational methodology, this section aims to reconstruct the experimental protocol in a modern, detailed format, offering insights into the chemical logic behind each step.

Experimental Protocol: Fischer Indole Synthesis of 7H-dibenzo[a,g]carbazole

Objective: To synthesize 7H-dibenzo[a,g]carbazole from a suitable arylhydrazone via an acid-catalyzed cyclization.

Core Reaction:

Figure 1: General scheme of the Fischer indole synthesis.

Materials:

-

Arylhydrazine: The specific arylhydrazine required would possess a naphthalene moiety to form the second fused benzene ring.

-

Ketone: A cyclic ketone, likely a tetralone derivative, would be necessary to provide the carbon framework for the third fused ring.

-

Acid Catalyst: Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) were commonly used.[1]

-

Solvent: High-boiling point solvents were typically employed to achieve the necessary reaction temperatures.

Procedure:

-

Formation of the Arylhydrazone:

-

Equimolar amounts of the selected arylhydrazine and ketone were dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The mixture was heated under reflux for a period of time to facilitate the condensation reaction, resulting in the formation of the corresponding arylhydrazone. The progress of the reaction would have been monitored by classical methods such as color change or precipitation of the product.

-

-

Cyclization to 7H-dibenzo[a,g]carbazole:

-

The isolated arylhydrazone was mixed with a strong acid catalyst.

-

The mixture was heated to a high temperature, often in the absence of a solvent or in a high-boiling solvent, to induce the[2][2]-sigmatropic rearrangement and subsequent cyclization.

-

This step involves the elimination of an ammonia molecule to form the aromatic carbazole ring system.

-

-

Isolation and Purification:

-

Upon completion of the reaction, the reaction mixture was cooled, and the crude product was isolated. This likely involved neutralization of the acid catalyst and extraction of the product into an organic solvent.

-

Purification was achieved by recrystallization from a suitable solvent, such as ethanol or benzene, to yield the final 7H-dibenzo[a,g]carbazole as a crystalline solid.

-

III. The Scientific Context of the Mid-20th Century

The discovery of 7H-dibenzo[a,g]carbazole occurred in a post-war era of significant advancement in organic chemistry. However, the analytical tools available to chemists in the late 1940s were vastly different from the sophisticated instrumentation of today.

Table 1: Analytical Techniques of the Era

| Technique | Application in the 1940s | Limitations |

| Elemental Analysis | Determination of the empirical formula by combustion analysis to ascertain the percentage of carbon, hydrogen, and nitrogen. | Provided only the elemental ratios, not the molecular structure. |

| Melting Point Determination | A crucial method for assessing the purity of a crystalline compound. A sharp melting point was indicative of a pure substance. | Could not distinguish between isomers with similar melting points. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used to study the electronic transitions within the molecule, providing information about the extent of the conjugated π-system. The Beckman DU spectrophotometer, invented in 1940, was a key instrument of this period. | Provided broad absorption bands that were often difficult to interpret for detailed structural elucidation. |

| Infrared (IR) Spectroscopy | In its nascent stages for routine organic analysis, IR spectroscopy could identify the presence of specific functional groups, such as the N-H bond in the carbazole moiety. | Early instruments had lower resolution and sensitivity compared to modern FT-IR spectrometers. |

The characterization of 7H-dibenzo[a,g]carbazole by Buu-Hoï and his team would have relied heavily on a combination of these techniques. The elemental analysis would have confirmed the molecular formula, C₂₀H₁₃N, while a distinct melting point would have served as a primary indicator of the compound's identity and purity. UV-Vis spectroscopy would have provided evidence for the extensive aromatic system.

IV. Early Investigations into Biological Activity: The Carcinogenic Potential

The primary motivation behind the work of Buu-Hoï and his collaborators was the investigation of the carcinogenic properties of dibenzocarbazole isomers. While much of the subsequent research has focused on the potent carcinogenicity of 7H-dibenzo[c,g]carbazole, the initial studies by this group laid the groundwork for understanding the structure-activity relationships within this class of compounds.[2][3][4][5][6]

It is important to note that the toxicological testing methods of the time were less refined than modern assays. Early studies on the carcinogenicity of these compounds typically involved skin painting or subcutaneous injection in animal models, followed by observation for tumor development over extended periods.

While the [c,g] isomer is a known potent carcinogen, the biological activity of the [a,g] isomer has been less extensively studied. The work of Buu-Hoï and his team was crucial in providing the pure isomeric compounds necessary for such comparative biological investigations.

V. Conclusion and Future Perspectives

The 1949 synthesis of 7H-dibenzo[a,g]carbazole by Buu-Hoï, Hoán, and Khôi stands as a significant, albeit less celebrated, achievement in the history of heterocyclic chemistry. Their work, conducted with the analytical tools of their time, not only provided the first access to this specific isomer but also contributed to the broader understanding of the Fischer indole synthesis and the structure-activity relationships of carcinogenic compounds.

For modern researchers, this historical account serves as a reminder of the ingenuity and perseverance of early organic chemists. Furthermore, the synthetic route pioneered by Buu-Hoï and his team remains a viable and instructive method for the preparation of dibenzocarbazoles. As the interest in the diverse biological activities of carbazole derivatives continues to grow, a renewed focus on the less-studied isomers, such as 7H-dibenzo[a,g]carbazole, may yet unveil novel therapeutic or material science applications.

References

-

Buu-Hoï, N. P., Hoán, N., & Khôi, N. H. (1949). Carcinogenic Derivatives of Carbazole. I. The Synthesis of 1,2,7,8-, 1,2,5,6-, and 3,4,5,6-Dibenzocarbazole and Some of Their Derivatives. The Journal of Organic Chemistry, 14(3), 492–497. [Link]

-

Warshawsky, D., Barkley, W., & Miller, M. L. (1987). Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin. Cancer Letters, 37(3), 337-344. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 7H-Dibenzo(c,g)carbazole. [Link]

-

Sellakumar, A. R., & Shubik, P. (1974). Carcinogenicity of 7H-Dibenzo[c,g]carbazole in the Respiratory Tract of Hamsters. Journal of the National Cancer Institute, 53(6), 1713–1716. [Link]

-

Office of Environmental Health Hazard Assessment. (2003). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral). [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

PubChem. (n.d.). 7H-Dibenzo(c,g)carbazole. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 7H-dibenzo[a,g]carbazole in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7H-dibenzo[a,g]carbazole is a large, polycyclic aromatic N-heterocycle, a class of compounds with significant interest in materials science and pharmaceutical research. The effective utilization of this molecule in any application hinges on a thorough understanding of its fundamental physicochemical properties, primarily its solubility in and stability across a range of organic solvents. This guide addresses a notable gap in publicly available data for this specific isomer. By synthesizing established chemical principles with field-proven methodologies, this document provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of 7H-dibenzo[a,g]carbazole. It offers predictive insights, detailed experimental protocols for quantitative determination, and robust workflows for assessing chemical stability under various stress conditions. The ultimate objective is to empower scientists to make informed decisions regarding solvent selection, formulation, and handling to ensure the integrity and reproducibility of their research.

Introduction: The Challenge of Characterizing Novel Aromatic Systems

Polycyclic aromatic compounds (PACs), which include both polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, represent a vast and structurally diverse class of molecules[1]. 7H-dibenzo[a,g]carbazole belongs to the N-heterocyclic subgroup and, like its better-known isomer 7H-dibenzo[c,g]carbazole (DBC), possesses a rigid, planar structure conducive to applications in organic electronics and as a scaffold in medicinal chemistry[2].

However, a significant challenge for researchers is the scarcity of verified, quantitative physicochemical data for less common isomers like 7H-dibenzo[a,g]carbazole. While extensive data exists for parent PAHs and some carbazole derivatives, direct solubility measurements (e.g., mg/mL) and degradation kinetics for this specific molecule are not readily found in reference literature.

This guide, therefore, serves two primary purposes:

-